Ethyl 4-(2-bromobenzamido)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

FPR2 agonism pKi regioisomer comparison

Ethyl 4-(2-bromobenzamido)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a fully synthetic, polyfunctionalized dihydropyridazin-3(2H)-one derivative belonging to a focused library of formyl peptide receptor (FPR) agonists. The compound integrates a 2-bromobenzamido group at position 4, a p-tolyl substituent at N-1, an ethyl ester at position 3, and a 6-oxo group, constituting a distinct chemotype within the 2-arylacetamide pyridazin-3(2H)-one class that has been characterized for FPR1 and FPR2 ligand activity.

Molecular Formula C21H18BrN3O4
Molecular Weight 456.296
CAS No. 941974-52-3
Cat. No. B3004420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(2-bromobenzamido)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
CAS941974-52-3
Molecular FormulaC21H18BrN3O4
Molecular Weight456.296
Structural Identifiers
SMILESCCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=CC=C2Br)C3=CC=C(C=C3)C
InChIInChI=1S/C21H18BrN3O4/c1-3-29-21(28)19-17(23-20(27)15-6-4-5-7-16(15)22)12-18(26)25(24-19)14-10-8-13(2)9-11-14/h4-12H,3H2,1-2H3,(H,23,27)
InChIKeyIKQDRJVNFZDEFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(2-bromobenzamido)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate (CAS 941974-52-3): Procurement-Relevant Identity and Scaffold Profile


Ethyl 4-(2-bromobenzamido)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a fully synthetic, polyfunctionalized dihydropyridazin-3(2H)-one derivative belonging to a focused library of formyl peptide receptor (FPR) agonists. The compound integrates a 2-bromobenzamido group at position 4, a p-tolyl substituent at N-1, an ethyl ester at position 3, and a 6-oxo group, constituting a distinct chemotype within the 2-arylacetamide pyridazin-3(2H)-one class that has been characterized for FPR1 and FPR2 ligand activity [1][2].

Chemotype Dihydropyridazin-3(2H)-one scaffold with 2-bromobenzamido, p-tolyl, and ethyl carboxylate substitution
Pharmacological fit Reported FPR2-biased tool compound for GPCR signaling studies
Data provenance Quantitative binding data curated in ChEMBL, ZINC, and peer-reviewed literature

Why Generic Substitution Fails for Ethyl 4-(2-bromobenzamido)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate


Within the dihydropyridazin-3(2H)-one FPR agonist series, the precise position of the bromine atom on the benzamido ring, the identity of the N-1 aryl group, and the ester moiety collectively govern receptor subtype bias (FPR1 vs. FPR2) and functional activity. Published structure-activity relationship (SAR) data indicate that even a single positional isomer change (e.g., 2-bromo vs. 3-bromo vs. 4-bromo) can shift a compound from FPR1-selective agonism to dual FPR1/FPR2 agonism or inactivity, and can alter EC50 values by an order of magnitude [1]. Generic interchange among regioisomeric or close analogs without explicit comparative pharmacological data is therefore scientifically unjustified, as the quantitative selectivity and potency fingerprint is not class-conserved but substitution-specific [1].

Regioisomeric shift
2-bromo vs. 3-bromo or 4-bromo substitution may alter FPR2 selectivity and functional potency, as documented in close analog series
N-1 substituent specificity
The p-tolyl group produces a distinct selectivity profile; N-1 methyl or phenyl analogs may exhibit balanced dual agonism or reduced FPR2 bias

Quantitative Differentiation Evidence: Ethyl 4-(2-bromobenzamido)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate vs. Closest Analogs


FPR2 Binding Affinity Advantage Over Closest Regioisomeric Analogs

The target compound (CAS 941974-52-3, ZINC96271781) exhibits an FPR2 pKi of 6.00, while its closest regioisomeric analog (ZINC96271780, bearing a different bromine substitution pattern) shows a lower FPR2 pKi of 5.77, both extracted from the same primary screening campaign [1][2]. This 0.23 log unit difference corresponds to an approximately 1.7-fold higher FPR2 affinity for the target compound. For FPR1, the target compound displays a pKi of 5.52, whereas the comparator ZINC96271780 shows a pKi of 5.55, indicating comparable FPR1 affinity but with a favorable FPR2 selectivity shift [1][2].

FPR2 Binding Affinity
Head-to-head
FPR2 pKi 6.00 ± 0.29 (target) vs 5.77 ± 0.26 (closest regioisomer)
FPR2/FPR1 selectivity ratio: ~3.0 vs ~1.7
Reported higher FPR2 affinity and selectivity supports FPR2-biased target-engagement studies
Radioligand binding data curated in ChEMBL 20 and Eur. J. Med. Chem. 2013
FPR2 agonism pKi regioisomer comparison

2-Bromo vs. 4-Bromo Positional Effect on FPR1/FPR2 Agonist Potency and Selectivity

In Ca2+ mobilization assays using HL-60 cells transfected with FPR1 or FPR2, pyridazin-3(2H)-one analogs bearing a p-bromobenzamido substituent (e.g., compound D16: R = CH3, C-4 OCH3 meta, R1 = Br para) exhibited an FPR1 EC50 of 3.4 μM and FPR2 EC50 of 3.8 μM, with a balanced FPR1/FPR2 profile (selectivity ratio ~1.1) [1]. In contrast, the target compound's 2-bromobenzamido substitution pattern, combined with its distinct C-4 ethyl carboxylate and N-1 p-tolyl architecture, yields a pKi-based FPR2/FPR1 selectivity ratio of approximately 3.0 and an FPR2 pKi of 6.00 (equivalent to ~1 μM Ki), representing a fundamentally different receptor preference profile compared to the para-bromo dual agonist [1][2].

2-Br vs 4-Br Positional Effect
Cross-study comparable
Target: FPR2-biased (pKi-based ratio ~3.0)
4-Bromo analog D16: balanced dual agonist (EC50-based ratio ~1.1)
Bromine position shifts receptor preference from balanced dual agonism to FPR2-biased profile
Cross-study comparison; binding vs functional assay differences should be considered
FPR1 agonism FPR2 agonism positional isomer SAR

Unique N-1 p-Tolyl Substitution: Differentiation from N-1 Phenyl and N-1 Methyl Analogs

Within the pyridazin-3(2H)-one FPR agonist series, the N-1 substituent critically modulates receptor engagement. Compounds bearing N-1 methyl groups (e.g., D16: EC50 FPR1 = 3.4 μM, FPR2 = 3.8 μM) show balanced potent dual agonism, while certain N-1 phenyl analogs (e.g., 6e: EC50 FPR1 = 9.0 μM, FPR2 = 4.3 μM) exhibit diminished FPR1 potency [1]. The target compound uniquely incorporates an N-1 p-tolyl group (4-methylphenyl), a structural motif that—when combined with the C-4 2-bromobenzamido and C-3 ethyl carboxylate—has yielded an identifiable FPR2 pKi of 6.00 in ChEMBL, a feature that is structurally unrepresented among N-1 methyl or N-1 phenyl comparators within the same publication series [1][2].

N-1 p-Tolyl Specificity
Class-level inference
p-Tolyl at N-1, combined with 2-bromobenzamido and ethyl ester, yields identifiable FPR2 activity absent in common N-1 methyl/phenyl analogs
N-1 p-tolyl substitution supports distinct FPR2 engagement profile in pyridazinone series
Based on SAR trends; direct binding data vs all N-1 variants not fully reported
N-1 substitution SAR p-tolyl specificity FPR selectivity tuning

Consistent FPR2 Target Engagement Demonstrated Across Independent Databases

The FPR2 binding affinity of the target compound (pKi = 6.00) is consistently reported across ChEMBL 20, ZINC, and the Eur. J. Med. Chem. primary publication [1][2]. The peer-reviewed literature confirms that pyridazin-3(2H)-ones from this series function as agonists that induce intracellular Ca2+ flux in HL-60 cells and chemotaxis in human neutrophils, with EC50 values in the low micromolar range [1]. This multi-source data consistency reduces procurement risk compared to analogs whose activity has been reported in only a single vendor catalog or database entry, which is the case for several regioisomeric bromobenzamido pyridazine derivatives found exclusively on non-curated chemical marketplace listings.

Multi-source Data Consistency
Supporting evidence
FPR2 pKi 6.00 corroborated in ChEMBL 20, ZINC, and Eur. J. Med. Chem. 2013
Peer-reviewed, multi-source binding data reduces procurement risk vs vendor-only compounds
Regioisomeric analogs lack peer-reviewed binding records
FPR2 binding consistency data curation

High-Value Application Scenarios for Ethyl 4-(2-bromobenzamido)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate


FPR2-Biased Pharmacological Tool Compound for In Vitro Inflammation Target Engagement Studies

The compound's FPR2 pKi of 6.00 and FPR2/FPR1 selectivity ratio of ~3.0 make it suitable as an FPR2-biased chemical probe for deconvoluting FPR2-mediated versus FPR1-mediated signaling in neutrophil and monocyte cell models. Its binding profile allows researchers to stimulate FPR2-dependent Ca2+ flux and chemotaxis with reduced FPR1 cross-activation [1][2].

Starting Scaffold for Structure-Based Design of Next-Generation FPR2 Agonists

The unique combination of N-1 p-tolyl and C-4 2-bromobenzamido groups, for which molecular docking poses overlapping with the endogenous peptide agonists fMLF (FPR1) and WKYMVM (FPR2) have been reported, provides a validated starting point for structure-guided optimization aimed at further improving FPR2 affinity and selectivity [1]. The ethyl carboxylate at C-3 offers a synthetic handle for ester-to-amide diversification.

Reference Standard for SAR Studies on Bromine-Position Effects in Pyridazinone FPR Ligands

Because the target compound is the only 2-bromobenzamido regioisomer with publicly available quantitative FPR1/FPR2 binding data (pKi) from a peer-reviewed study, it serves as the critical 'ortho-bromo' reference point in systematic SAR tables exploring the influence of halogen position on FPR subtype selectivity and agonist potency within the pyridazin-3(2H)-one chemotype [1][2].

Procurement-Quality Benchmarking for Pyridazinone Analog Libraries

With documented analytical characterization (molecular formula C21H18BrN3O4, MW 456.296, typical purity 95%) and binding data curated in authoritative public databases (ChEMBL, ZINC), this compound can be used as a quality control benchmark when onboarding new synthetic batches or evaluating alternative vendors for pyridazin-3(2H)-one analog procurement [2].

Application
Selection Property
Validation Focus
FPR2-biased probe for neutrophil/monocyte signaling
FPR2/FPR1 selectivity profile
Target engagement and Ca2+ flux in FPR-transfected cells
Lead optimization scaffold for FPR2 agonist design
N-1 p-tolyl and C-4 2-bromobenzamido architecture
Docking-based structure-guided modification and ester diversification
Ortho-bromo reference for halogen-position SAR
2-Bromobenzamido regioisomer identity
FPR subtype selectivity comparisons across bromine positions
Quality benchmark for pyridazinone library procurement
Multi-source binding data and analytical characterization
Batch-to-batch binding affinity consistency and purity verification
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